Farrerol is a natural flavanone, a subclass of flavonoids, primarily extracted from Rhododendron dauricum L. (Ericaceae), a traditional Chinese medicinal herb known as "Man-shan-hong". [] This herb has a history of use in China for treating bronchitis and asthma due to its phlegm-reducing and cough-relieving properties. [] Farrerol itself is not a medicine but a compound found within the herb, and it exhibits a wide range of biological activities, making it a subject of substantial scientific interest. These activities include anti-inflammatory, antioxidant, vasoactive, antitumor, and antimicrobial effects. [] Farrerol is also found in other Rhododendron species and other plants such as Diplomorpha canescens. [, ]
Farrerol is typically isolated from the fern Chingia sakayensis, which has been studied for its medicinal properties. The compound can also be synthesized from matteucinol, another flavonoid, through specific chemical reactions involving hydrobromic acid.
Farrerol belongs to the class of flavonoids, specifically categorized as a flavanone. It exhibits structural characteristics typical of flavonoids, which include a phenolic structure that contributes to its biological activity.
Farrerol can be synthesized using various methods, primarily involving the reaction of matteucinol with hydrobromic acid. Two notable methods include:
Both methods result in pale yellow needle-like crystals of farrerol with a melting point between 224-226 °C.
Farrerol's molecular structure can be described by its chemical formula, . The compound features a flavanone backbone with hydroxyl groups that contribute to its reactivity and biological activity.
Farrerol participates in various chemical reactions typical of flavonoids. Its reactions often involve oxidation-reduction processes and interactions with cellular targets.
The primary mechanism by which farrerol exerts its biological effects involves the activation of the Nrf2-antioxidant response element (ARE) pathway. By inhibiting GSK-3β, farrerol stabilizes Nrf2 in the cytoplasm, allowing it to translocate into the nucleus and activate genes responsible for antioxidant defenses.
Farrerol exhibits several physical and chemical properties relevant to its applications:
These properties make farrerol suitable for various applications in pharmaceutical formulations and research .
Farrerol has several scientific uses owing to its pharmacological properties:
Farrerol (IUPAC: (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-chromenone) is a dihydroflavonoid featuring a 15-carbon skeleton organized as C6–C3–C6. Its core structure consists of a chroman-4-one ring system with hydroxyl groups at C5 and C7, a phenolic group at C4′, and methyl substituents at C6 and C8, which distinguish it from simpler flavanones like naringenin [1] [10]. The C2 chiral center confers (S)-stereochemistry, critical for its biological activity. X-ray crystallography confirms planar ring B and a twisted ring C (puckering amplitude = 0.249 Å), with intermolecular hydrogen bonds stabilizing the crystal lattice [6].
Table 1: Key Structural Features of Farrerol
Position | Substituent | Functional Role |
---|---|---|
C2 | (S)-chiral center | Stereoselective protein binding |
C5, C7 | Hydroxyl groups | Antioxidant activity via radical scavenging |
C4′ | Phenolic group | Hydrogen bonding with target proteins |
C6, C8 | Methyl groups | Enhanced lipophilicity (cLogP = 2.89) |
Biosynthetically, farrerol derives from the phenylpropanoid pathway:
Conventional extraction of farrerol from Rhododendron dauricum leaves employs ethanol/water mixtures (50–70%), leveraging flavonoid solubility in polar solvents. Maceration remains prevalent but shows low efficiency (yield: 1.2% ± 0.1) due to limited diffusion kinetics. Percolation enhances yield (1.8% ± 0.2) via continuous solvent exchange but risks thermal degradation [3] [7]. Modern techniques significantly improve outcomes:
Post-extraction, purification combines liquid-liquid partitioning (ethyl acetate/water) and chromatographic methods:
Table 2: Extraction Efficiency Across Methods
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Maceration | 70% EtOH, 24 h, 25°C | 1.2 ± 0.1 | 85 |
Percolation | 55% EtOH, 12 BV*, 24 h soak | 1.8 ± 0.2 | 90 |
MAE | 60% EtOH, 500 W, 5 min | 2.5 ± 0.3 | 95 |
UAE | 50% EtOH, 40 kHz, 30 min | 2.1 ± 0.2 | 92 |
*BV = Bed volume of raw material [3] [7].
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-ESI-qTOF-MS/MS) enables comprehensive characterization of farrerol and its metabolites. In negative ionization mode, farrerol ([M−H]⁻ at m/z 299.0898; C₁₇H₁₆O₅) fragments via:
Metabolite identification in rat matrices (blood, bile, urine, feces) reveals 42 in vivo and 15 in vitro metabolites. Phase I metabolites arise from oxidation (e.g., M1–M4: +16 Da, m/z 315.0874–315.0879) and O-demethylation. Phase II metabolism includes glucuronidation (M33: +176 Da, m/z 475.1241), sulfation (M27: +80 Da, m/z 379.0467), and glutathione conjugation (M41: +305 Da, m/z 604.1112) [2] [5].
Table 3: Major Farrerol Metabolites Identified by UHPLC-ESI-qTOF-MS/MS
Metabolite | Transformation | Formula | [M−H]⁻ (m/z) | Key Fragments (m/z) |
---|---|---|---|---|
M0 (Farrerol) | Parent | C₁₇H₁₆O₅ | 299.0898 | 281, 255, 179, 119 |
M1 | C6/C8 oxidation | C₁₇H₁₆O₆ | 315.0874 | 297, 269, 195, 119 |
M33 | Glucuronidation | C₂₃H₂₄O₁₁ | 475.1241 | 299, 255 |
M27 | Sulfation | C₁₇H₁₆O₈S | 379.0467 | 299, 219 |
M41 | Glutathione conjugation | C₂₇H₂₇N₃O₁₀S | 604.1112 | 299, 476, 308 |
X-ray crystallography (PDB ID: 7YV4; resolution 1.58 Å) reveals atomic-level interactions between farrerol and human ubiquitin carboxyl-terminal hydrolase L3 (UCHL3). Farrerol binds within the catalytic cleft of UCHL3 (Kd = 36.73 nM), forming hydrogen bonds between its C4′ phenolic hydroxyl and K187 (2.9 Å) and R215 (3.1 Å) residues. Hydrophobic contacts involve C6/C8 methyl groups and UCHL3’s V43 and F211 [6] [9]. This binding enhances UCHL3’s deubiquitinase activity by 2.8-fold, facilitating RAD51 deubiquitination and promoting DNA repair.
Table 4: Crystallographic Data for Farrerol-UCHL3 Complex (PDB 7YV4)
Parameter | Value |
---|---|
Space group | P 21 21 21 |
Unit cell dimensions | a=47.054 Å, b=63.873 Å, c=77.161 Å |
Resolution | 1.58 Å |
R-value free | 0.190 |
R-value work | 0.180 |
Ligand RMSD | 0.28 Å |
Hydrogen bonds | K187, R215 |
Molecular dynamics simulations confirm complex stability (RMSD < 1.0 Å over 100 ns), with farrerol reducing UCHL3 conformational flexibility by 40%. Competitive ATP-binding assays show farrerol inhibits GSK-3β (IC₅₀ = 8.7 μM) via ATP-pocket binding (binding energy = −9.2 kcal/mol), stabilizing an inactive conformation that prevents Nrf2 phosphorylation [9] [10].
Listed Compounds: Farrerol, Naringenin, Coumaroyl-CoA, Malonyl-CoA, Naringenin chalcone, Ubiquitin carboxyl-terminal hydrolase L3 (UCHL3), Glycogen synthase kinase-3β (GSK-3β), RAD51.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5